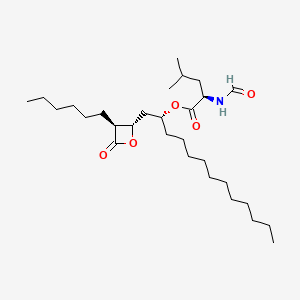

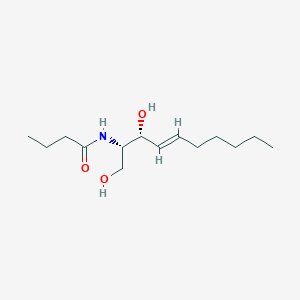

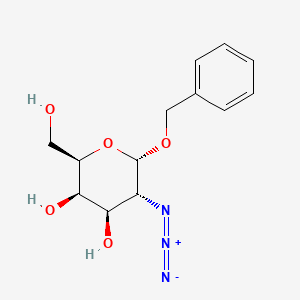

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Benzyl-2,4-Diacetamido-2, 4,6-Tri-Deoxy-α(β) -D-Galactopyranoside, a related compound, involves starting from 1,6-anhydro-2,3-O-(4-methoxybenzylidene)-β-D-mannopyranose. The azide group is introduced by substituting the triflate group with lithium azide. Through a series of substitutions, oxidative openings, and reductions, the desired azido derivative is obtained, highlighting the complexity and precision required in the synthesis of such sugar derivatives (Hermans et al., 1987).

Molecular Structure Analysis

Crystallographic studies on similar molecules, such as methyl 2-azido-2-deoxy-4,6-O-benzylidene-β-D-galactopyranoside, provide insights into the molecular structure of azido-sugars. These studies help understand the effects of substituents like the azido group on the pyranose ring conformation, crucial for designing glycoconjugates with desired properties (Gururaja et al., 1998).

Applications De Recherche Scientifique

Chemical Synthesis of Cad-antigenic Determinant

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside plays a pivotal role in the chemical synthesis of complex molecules such as the desialylated human Cad-antigenic determinant. This synthesis involves several steps, including benzylidenation, selective oxidation, condensation, and catalytic hydrogenolysis (Catelani et al., 1986).

Glycosylation and Synthesis of Oligosaccharides

The compound is utilized in the synthesis of oligosaccharides and glycosylation processes. For instance, it has been used in the synthesis of the repeating unit of the O-specific cell wall polysaccharide of E. coli 058 and other complex glycosylated structures, highlighting its importance in the glycosylation process using reagent systems consisting of various chemicals (Koto et al., 1999).

Synthesis of Dermatan Sulfate Fragments

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside has been used in the synthesis of dermatan sulfate fragments. The process involves a sequence of chemical reactions, including isopropylidenation, benzylation, acid hydrolysis, and selective acetylation, demonstrating the compound's versatility in complex organic syntheses (Jacquinet & Sinaÿ, 1987).

Synthesis of Disaccharide Glycosyl Donors

This chemical also serves as a precursor in the synthesis of disaccharide glycosyl donors. These donors are essential for the introduction of specific glycosidic linkages in oligosaccharide synthesis, indicating the compound's crucial role in facilitating the assembly of complex sugar structures (Wilstermann & Magnusson, 1995).

Orientations Futures

Propriétés

IUPAC Name |

(2R,3R,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c14-16-15-10-12(19)11(18)9(6-17)21-13(10)20-7-8-4-2-1-3-5-8/h1-5,9-13,17-19H,6-7H2/t9-,10-,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPDOBJGGCDISD-LBELIVKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)